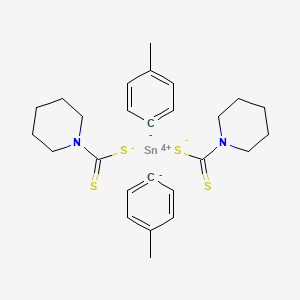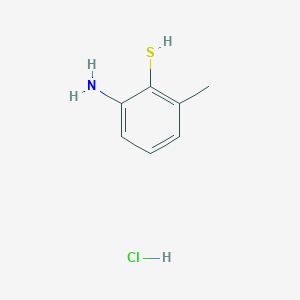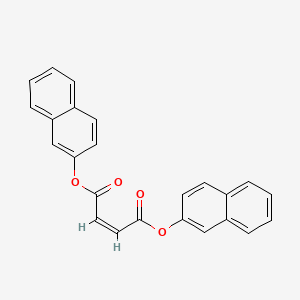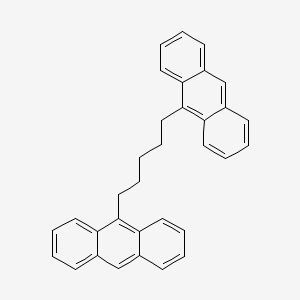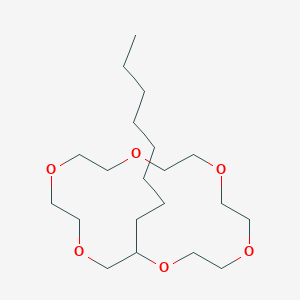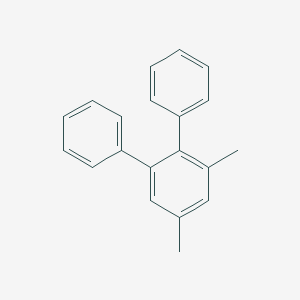
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with the molecular formula C24H22N2O5 . It belongs to the anthracenedione class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Anthracenedione Core: This step involves the synthesis of the anthracenedione core structure through cyclization reactions.
Introduction of Amino and Hydroxy Groups: Amino and hydroxy groups are introduced through substitution reactions, often using reagents like ammonia or amines and hydroxylating agents.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group is attached via a coupling reaction, typically using a butoxyphenyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can undergo substitution reactions with various electrophiles.
Coupling Reactions: The butoxyphenyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Aplicaciones Científicas De Investigación
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracenedione derivatives, such as:
1,4-Diaminoanthraquinone: Known for its use in dye production.
2-Aminoanthraquinone: Studied for its anticancer properties.
1,5-Dihydroxyanthraquinone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78526-67-7 |
|---|---|
Fórmula molecular |
C24H22N2O5 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O5/c1-2-3-10-31-13-6-4-12(5-7-13)14-11-16(26)19-21(22(14)28)24(30)18-15(25)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10,25-26H2,1H3 |
Clave InChI |
MBMQRYFCQMKGMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


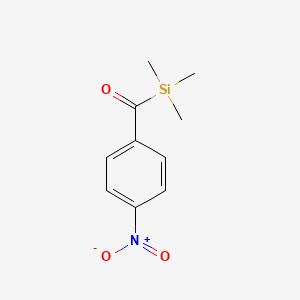

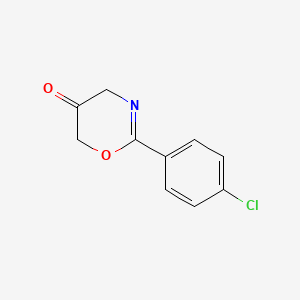
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)

